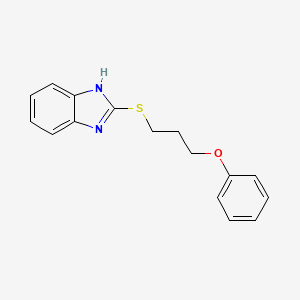

2-(3-phenoxypropylsulfanyl)-1H-benzimidazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of benzimidazole derivatives typically involves the condensation of o-phenylenediamine with acids or their derivatives. For example, Salahuddin et al. (2017) described a method where 2-(Phenoxymethyl)-1H-benzimidazole was obtained by acidic condensation and further reacted with ethyl chloroacetate under anhydrous conditions to yield various compounds, demonstrating the versatility of synthetic approaches in creating benzimidazole derivatives (Salahuddin, M. Shaharyar, A. Mazumder, & M. M. Abdullah, 2017).

Molecular Structure Analysis

Chemical Reactions and Properties

Benzimidazole derivatives participate in a variety of chemical reactions, often leading to the formation of new compounds with potential biological activity. Their reactivity is explored in the context of creating molecules with antimicrobial, anticancer, and other activities. The study by Koc et al. (2010) on tripodal-benzimidazole derivatives is an example, where Schiff base reactions were employed to synthesize new compounds, indicating the chemical versatility of benzimidazole derivatives (Z. E. Koc, Haluk Bingol, A. O. Saf, E. Torlak, & A. Coşkun, 2010).

Physical Properties Analysis

The physical properties of benzimidazole derivatives, such as solubility, fluorescence, and thermal stability, are crucial for their application in various fields. For instance, Patil et al. (2015) synthesized a series of benzimidazole derivatives that were fluorescent in solution and thermally stable up to 300°C, highlighting the importance of physical properties in the application of these compounds (V. Patil, Vikas Padalkar, K. Phatangare, Prashant G. Umape, Bhushan N. Borase, & N. Sekar, 2015).

Chemical Properties Analysis

The chemical properties, including reactivity towards different reagents and conditions, play a significant role in the utility of benzimidazole derivatives. The study by Paul et al. (2015) on benzimidazole-based Schiff base copper(II) complexes that bind DNA and exhibit cytotoxicity against cancer cell lines is an example of how chemical properties are critical for biological applications (Anup Paul, Sellamuthu Anbu, G. Sharma, M. L. Kuznetsov, B. Koch, M., F. C. G. D. Silva, & A. Pombeiro, 2015).

Scientific Research Applications

DNA Topoisomerase I Inhibition

Benzimidazole derivatives, including those similar to 2-(3-phenoxypropylsulfanyl)-1H-benzimidazole, have been studied for their potential as inhibitors of type I DNA topoisomerases. These enzymes are critical for DNA replication and cell division, making them targets for anticancer drugs. For example, specific 1H-benzimidazole derivatives have shown potent inhibition of mammalian type I DNA topoisomerase activity, indicating their potential in cancer therapy (Alpan, Gunes, & Topçu, 2007).

Antimicrobial Activity

Benzimidazole derivatives have demonstrated broad-spectrum antimicrobial activities. Compounds structurally related to this compound have been identified as potent and selective agents against the gastric pathogen Helicobacter pylori, a significant cause of gastric ulcers and cancer. These compounds exhibit low minimal inhibition concentrations (MICs) and a low rate of resistance development, highlighting their potential as novel anti-H. pylori agents (Carcanague et al., 2002).

Corrosion Inhibition

In addition to their biological activities, benzimidazole derivatives are explored for their applications in corrosion inhibition. These compounds can protect metals from corrosion in acidic environments, making them valuable in industries where metal preservation is crucial. The inhibition efficiency of these compounds has been linked to their ability to adsorb onto the metal surface, forming a protective layer. This characteristic is particularly relevant for the protection of iron in acidic solutions, such as those found in industrial cleaning and oil extraction processes (Khaled, 2010).

Antitubercular Activity

Phenoxyalkylbenzimidazole derivatives, akin to this compound, have been evaluated for their antitubercular properties. These compounds exhibit submicromolar activity against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. Their bactericidal effect against non-replicating bacteria and selectivity for M. tuberculosis over other bacterial species suggest these compounds as promising leads for developing new antitubercular drugs. However, challenges such as rapid in vivo metabolism need to be addressed to improve their therapeutic potential (Chandrasekera et al., 2015).

properties

IUPAC Name |

2-(3-phenoxypropylsulfanyl)-1H-benzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2OS/c1-2-7-13(8-3-1)19-11-6-12-20-16-17-14-9-4-5-10-15(14)18-16/h1-5,7-10H,6,11-12H2,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHHALNGWQIHMDL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCCCSC2=NC3=CC=CC=C3N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(2,4-Dimethylpyrazol-3-yl)methyl]-N-prop-2-ynylthietan-3-amine](/img/structure/B2498452.png)

![N-(2-ethylphenyl)-4-(4-methyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)benzamide](/img/structure/B2498454.png)

![2-(1-methyl-1H-indol-3-yl)-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)acetamide](/img/structure/B2498456.png)

![Methyl 2-{[(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetyl]amino}-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2498462.png)

![6-benzyl-3-[(3-methylpiperidino)carbonyl]isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2498465.png)

![1-(4-fluorobenzyl)-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2498468.png)